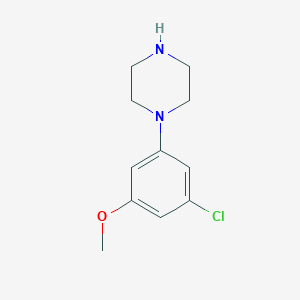

1-(3-Chloro-5-methoxyphenyl)piperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry and Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. nih.gov This simple structure has been identified as a "privileged scaffold" in medicinal chemistry, meaning it is a common feature in numerous drugs across various therapeutic areas. nih.govnih.gov Its widespread use is attributed to a combination of favorable characteristics, including its solubility, basicity, chemical reactivity, and distinct conformational properties. nih.gov The two nitrogen atoms in the piperazine core can improve the pharmacokinetic properties of drug candidates due to their appropriate pKa values, which can increase water solubility and bioavailability. nih.gov

The versatility of the piperazine moiety allows it to be incorporated into a wide array of molecular structures, targeting a diverse range of biological systems. nih.govnih.govbenthamdirect.com Consequently, piperazine derivatives are found in drugs with applications as antipsychotics, antidepressants, anxiolytics, antihistamines, anticancer agents, and antivirals. wisdomlib.orgnih.govresearchgate.netmdpi.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) between 2012 and 2023 revealed that 36 small-molecule drugs contained a piperazine ring system, with a significant number being anticancer agents. thieme-connect.com This prevalence underscores the piperazine scaffold's role as a fundamental building block in the design and development of new therapeutic agents. nih.govwisdomlib.org

Table 1: Examples of Marketed Drugs Containing the Piperazine Scaffold This table is for illustrative purposes and is not exhaustive.

| Drug Name | Therapeutic Class | Brief Description |

|---|---|---|

| Sildenafil | PDE5 Inhibitor | Contains a piperazine ring, used for treating erectile dysfunction. mdpi.com |

| Imatinib | Anticancer | A key component of this blockbuster drug used in cancer therapy. mdpi.com |

| Clozapine | Antipsychotic | A piperazine derivative used in the treatment of schizophrenia. nih.gov |

| Vortioxetine | Antidepressant | An antidepressant medication that features the piperazine moiety. nih.gov |

| Buspirone | Anxiolytic | An anti-anxiety agent whose structure includes a piperazine ring. nih.gov |

| Ciprofloxacin | Antibiotic | A broad-spectrum antibiotic with a piperazine substituent. wikipedia.org |

Overview of Substituted N-Arylpiperazines and their Biological Relevance

N-Arylpiperazines (ARPs) are a major class of piperazine derivatives where one of the piperazine nitrogen atoms is attached to an aryl (aromatic) ring. This structural class is of significant interest in medicinal chemistry, particularly for developing drugs that act on the central nervous system (CNS). mdpi.com ARP derivatives are known to interact with aminergic G protein-coupled receptors (GPCRs), such as serotonin (B10506), dopamine (B1211576), and adrenergic receptors. researchgate.netmdpi.com This interaction makes them valuable scaffolds for discovering treatments for conditions like schizophrenia, depression, and anxiety. mdpi.com

The biological activity of N-arylpiperazines can be precisely tuned by altering the substituents on the aryl ring. nih.govmdpi.com The nature, position, and number of these substituents influence the compound's electronic, steric, and lipophilic properties, which in turn dictates its affinity and selectivity for specific biological targets. researchgate.net For example, introducing different groups on the phenyl ring of an ARP can significantly alter its potency and efficacy as an immune stimulator. nih.gov Research has shown that an ionic bond between the protonated nitrogen of the piperazine ring and an aspartate residue (Asp3.32) is a key interaction for the affinity of many arylpiperazines towards serotonin receptors like 5-HT1A. nih.gov The structure-activity relationship (SAR) is a critical area of study, where computational simulations and synthetic modifications are used to design ligands with high affinity and selectivity for desired receptors. nih.gov

Table 2: Influence of Aryl Substitution on the Biological Targets of N-Arylpiperazines This table provides general examples of substitution patterns and their associated activities.

| Aryl Substitution Pattern | Common Biological Targets | Potential Therapeutic Area |

|---|---|---|

| 2,3-Dichloro substitution | Dopamine D3 Receptor (DRD3). nih.gov | Antipsychotic. nih.gov |

| ortho and meta voluminous substituents | Serotonin 5-HT1A Receptor. nih.gov | Anxiolytic. nih.gov |

| Trifluoromethyl or Trifluoromethoxy substitution | Interferon induction pathways. nih.gov | Immunomodulatory, Anti-viral. nih.gov |

| General N-arylpiperazine scaffold | Serotonin (5-HT) and Dopamine (D2) Receptors. mdpi.com | CNS Disorders (e.g., Schizophrenia, Depression). mdpi.com |

Rationale for Investigating 1-(3-Chloro-5-methoxyphenyl)piperazine

The specific compound this compound, with the molecular formula C₁₁H₁₅ClN₂O and a molecular weight of approximately 226.7 g/mol , is a subject of research interest due to its unique substitution pattern on the aryl ring. smolecule.comcalpaclab.com The rationale for its investigation stems directly from the principles of medicinal chemistry applied to the N-arylpiperazine scaffold.

The presence of both a chloro group at the 3-position and a methoxy (B1213986) group at the 5-position of the phenyl ring is a deliberate design choice. Halogens like chlorine and electron-donating groups like methoxy are commonly used in drug design to modulate a compound's properties. The chlorine atom is an electron-withdrawing group that can influence the pKa of the piperazine nitrogens and participate in specific interactions with receptor binding pockets. The methoxy group can alter the compound's solubility and electronic distribution. This specific meta-substitution pattern (3-chloro, 5-methoxy) creates a distinct electronic and steric profile compared to other N-arylpiperazines, providing a basis for exploring novel pharmacological activity.

Research indicates that this compound has been studied for its potential as a serotonin receptor modulator, with investigations into its binding affinity for receptors such as 5-HT1A and 5-HT2A. smolecule.com This suggests its potential application in the development of new agents for psychiatric disorders. smolecule.com The synthesis of such compounds can be achieved through methods like the reaction of a suitably substituted aryl halide (e.g., a bromo- or chloro-anisole derivative) with piperazine. chemicalbook.comgoogle.com The investigation of this compound is a logical step in the systematic exploration of the N-arylpiperazine chemical space, aiming to identify new leads with improved potency, selectivity, and pharmacokinetic profiles for CNS-related targets.

Structure

3D Structure

Properties

Molecular Formula |

C11H15ClN2O |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

1-(3-chloro-5-methoxyphenyl)piperazine |

InChI |

InChI=1S/C11H15ClN2O/c1-15-11-7-9(12)6-10(8-11)14-4-2-13-3-5-14/h6-8,13H,2-5H2,1H3 |

InChI Key |

RLTQWHLFGHJVFI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)N2CCNCC2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Chloro 5 Methoxyphenyl Piperazine

Established Synthetic Pathways for N-Arylpiperazines

The formation of N-arylpiperazines is generally achieved through a few well-established chemical reactions. The primary methods include the palladium-catalyzed Buchwald-Hartwig coupling, the copper-catalyzed Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. mdpi.com

A widely employed and convenient alternative involves the direct reaction of a substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or its hydrochloride salt. researchgate.netresearchgate.net This approach constructs the piperazine (B1678402) ring directly onto the aromatic amine precursor. The reaction is typically carried out by heating the reactants in a high-boiling point solvent, such as n-butanol, diethylene glycol monomethyl ether, or xylene, often for extended periods. researchgate.netprepchem.comgoogle.com For instance, the synthesis of the analogous compound 1-(3,5-dichloro-4-methoxyphenyl)piperazine (B11724500) hydrochloride was achieved by refluxing 3,5-dichloro-4-methoxyaniline (B1338829) with bis-(2-chloroethyl)amine hydrochloride in n-butanol for 48 hours, followed by the addition of a base (anhydrous potassium carbonate) and further reflux. prepchem.com Similarly, 1-(3-chlorophenyl)piperazine (B195711) was synthesized by reacting 3-chloroaniline (B41212) with bis(2-chloroethyl)amine hydrochloride in refluxing xylene for 24 hours. google.com These methods, while foundational, can sometimes require harsh conditions and long reaction times. researchgate.net

Approaches for the Targeted Synthesis of 1-(3-Chloro-5-methoxyphenyl)piperazine

The targeted synthesis of this compound leverages the established principles of N-arylpiperazine formation, with a specific focus on the selection of appropriate starting materials and the fine-tuning of reaction parameters to maximize efficiency and yield.

The synthesis of the target molecule can be approached from two main retrosynthetic disconnections, which dictate the choice of precursors.

Formation of the C-N bond via Arylation of Piperazine: This is one of the most common strategies, where piperazine (or a protected version like N-BOC piperazine) is reacted with an activated aryl precursor. For the target compound, this would involve using an aryl halide such as 1-bromo-3-chloro-5-methoxybenzene (B65169) or 1-chloro-3-iodo-5-methoxybenzene. smolecule.com This approach falls under the category of nucleophilic substitution or, more commonly, transition-metal-catalyzed cross-coupling reactions.

Formation of the Piperazine Ring: This strategy involves starting with the corresponding aniline, 3-chloro-5-methoxyaniline, and constructing the piperazine ring onto it. The standard reagent for this transformation is bis(2-chloroethyl)amine hydrochloride. prepchem.comgoogle.com

Table 1: Precursor Selection for Synthetic Routes to this compound

| Synthetic Route | Aryl Precursor | Piperazine Precursor | Key Reaction Type |

| Arylation of Piperazine | 1-Bromo-3-chloro-5-methoxybenzene | Piperazine | Palladium-Catalyzed Coupling |

| Ring Formation | 3-Chloro-5-methoxyaniline | bis(2-Chloroethyl)amine hydrochloride | Nucleophilic Substitution |

Optimizing reaction conditions is crucial for achieving high yields and purity while minimizing side products and reaction times. Parameters such as the choice of catalyst, base, solvent, and temperature are systematically varied.

For palladium-catalyzed reactions, the choice of ligand is critical. For example, in the synthesis of the related N-(3-methoxyphenyl)piperazine, a palladium catalyst was used in combination with a strong base like sodium tert-butoxide (NaOBut) in o-xylene (B151617) at 120°C for 3 hours, resulting in a high yield of 96%. chemicalbook.com In contrast, traditional batch syntheses involving the reaction of anilines with bis(2-chloroethyl)amine often require prolonged heating (24-48 hours) at high temperatures (130-150°C) to achieve completion. researchgate.netprepchem.com These lengthy reaction times can lead to the formation of impurities, necessitating complex purification procedures. researchgate.net The development of continuous flow processes for similar reactions has been shown to improve conversion and reduce side-product formation compared to batch methods. researchgate.net

Table 2: Examples of Reaction Conditions for N-Arylpiperazine Synthesis

| Product | Reactants | Solvent | Conditions | Yield | Reference |

| 1-(3,5-dichloro-4-methoxyphenyl)piperazine HCl | 3,5-dichloro-4-methoxyaniline, bis-(2-chloroethyl)amine HCl | n-Butanol | Reflux, 72h (total) | 17% | prepchem.com |

| 1-(3-chlorophenyl)piperazine HCl | 3-chloroaniline, bis(2-chloroethyl)amine HCl | Xylene | Reflux, 24h | 86% | google.com |

| N-(3-methoxyphenyl)piperazine | m-bromoanisole, piperazine | o-Xylene | 120°C, 3h, Pd-catalyst, NaOBut | 96% | chemicalbook.com |

Advanced Synthetic Techniques Applied to Piperazine Derivatives (relevant for analogous compounds)

Modern synthetic organic chemistry offers sophisticated tools for the construction of N-arylpiperazines, providing milder conditions, greater functional group tolerance, and improved efficiency over classical methods.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of N-arylpiperazines. mdpi.com This method allows for the coupling of an aryl halide or triflate with piperazine, often under relatively mild conditions. The reaction's success hinges on the use of a palladium precursor and a suitable phosphine (B1218219) ligand, which facilitates the catalytic cycle. Catalyst systems like Pd/P(t-Bu)₃ have demonstrated very high activity and selectivity for the amination of various aryl halides with unprotected piperazine, achieving high turnover numbers. colab.ws These reactions offer a significant advantage in terms of scope and efficiency, allowing for the synthesis of a wide array of complex arylpiperazines that are difficult to access through traditional methods. nih.govresearchgate.netnih.gov

While classical nucleophilic substitution reactions often require harsh conditions, the Nucleophilic Aromatic Substitution (SNAr) reaction remains a powerful tool, particularly when the aromatic ring is "activated" by electron-withdrawing groups. mdpi.com For instance, piperazine can act as an efficient nucleophile to displace a leaving group (like fluorine) from a highly electron-deficient ring such as pentafluoropyridine. researchgate.net In the synthesis of some pharmaceutical agents, an SNAr reaction is the key final step to introduce the piperazine moiety onto a heterocyclic core. beilstein-journals.org The classical method of building the piperazine ring from an aniline and bis(2-chloroethyl)amine is also fundamentally a sequence of nucleophilic substitution reactions. prepchem.comgoogle.com

Applications of Click Chemistry in Related Syntheses

Click chemistry refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts, making them exceptionally suitable for drug discovery and medicinal chemistry. pcbiochemres.comapjonline.in The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). researchgate.netnih.gov This reaction is prized for its reliability, specificity, and ability to proceed under mild, often aqueous, conditions. apjonline.innih.gov

In the context of piperazine-containing compounds, click chemistry provides a powerful modular approach for assembling complex molecular architectures. pcbiochemres.com The piperazine scaffold can be derivatized with either an azide or a terminal alkyne functional group. This functionalized piperazine then becomes a building block that can be "clicked" onto another molecule possessing the complementary functional group. The resulting 1,2,3-triazole ring is not merely a linker; it is a rigid, stable, and polar structure that can act as a bioisostere for other chemical groups, such as an amide or imidazole, and participate in hydrogen bonding and dipole-dipole interactions with biological targets. researchgate.net

This methodology has been successfully employed to synthesize novel piperazine-1,2,3-triazole derivatives. researchgate.net For instance, a piperazine core can be modified to include a terminal alkyne, which is then reacted with various organic azides in a CuAAC reaction to generate a library of diverse compounds. researchgate.net This strategy significantly simplifies the synthesis of complex molecules that might otherwise require lengthy and complicated reaction sequences. apjonline.in

The key features of applying CuAAC in the synthesis of piperazine derivatives are summarized in the table below.

| Feature | Description | Significance in Synthesis | Reference |

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms a stable 1,4-disubstituted 1,2,3-triazole linker. | researchgate.netnih.gov |

| Reactants | A piperazine derivative with a terminal alkyne or azide group + a complementary azide or alkyne. | Allows for modular assembly of complex molecules from simpler building blocks. | pcbiochemres.com |

| Key Advantages | High yields, high selectivity, mild reaction conditions (e.g., using water as a solvent), simple workup. | Increases overall efficiency of the synthetic process, making it ideal for creating compound libraries for drug discovery. | apjonline.inresearchgate.net |

| Resulting Linker | 1,2,3-Triazole | The triazole is chemically stable and can act as a bioisostere, contributing to the biological activity of the final compound. | researchgate.netnih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses Relevant to 1 3 Chloro 5 Methoxyphenyl Piperazine

Influence of Substituent Variations on Biological Activity

The biological activity of arylpiperazine derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the second nitrogen atom (N4) of the piperazine (B1678402) moiety. These modifications influence the compound's affinity and selectivity for various receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov

Role of Halogen and Methoxy (B1213986) Substituents on Aromatic Rings

The substituents on the phenyl ring are critical determinants of pharmacological activity. The specific placement of chloro and methoxy groups, as seen in 1-(3-Chloro-5-methoxyphenyl)piperazine, fine-tunes the electronic and steric properties of the molecule, thereby influencing receptor interactions.

The chloro group , an electron-withdrawing halogen, can significantly impact binding affinity. Studies on various arylpiperazine series have shown that chloro-substitution is often favorable for affinity at multiple receptors. For instance, in a series of N-(4-(4-(aryl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides, derivatives with a 2,3-dichlorophenyl moiety displayed high affinity for the dopamine D3 receptor. nih.gov Similarly, the introduction of a 3-chlorophenyl group in a different piperazine series led to a ligand with high affinity and selectivity for the dopamine transporter (DAT). nih.gov The position of the chlorine atom is crucial; SAR studies on 4-phenylpiperidines and -piperazines revealed that the position of the aromatic substituent was critical for the observed in vivo effects on the dopaminergic system. nih.gov Halogen atoms can participate in halogen bonds, a specific type of non-covalent interaction with protein residues, which can contribute to binding affinity.

The methoxy group is an electron-donating substituent that can influence a molecule's properties in several ways. It can act as a hydrogen bond acceptor and impact the conformation of the molecule. The presence of a methoxy group, particularly at the ortho position of the phenyl ring, has been found to be favorable for affinity to α1-adrenoceptors in some series of arylpiperazines. ingentaconnect.com However, its effect can be receptor-dependent. In one study exploring β1-adrenergic receptor ligands, methoxy derivatives showed lower affinity compared to chloro or methyl variants. The primary metabolic pathway for many methoxy-containing compounds is O-demethylation, which is often mediated by cytochrome P450 enzymes like CYP2D6. nih.gov This metabolic vulnerability is a key consideration in drug design.

The combination of a chloro and a methoxy group at the meta positions (3 and 5) creates a specific electronic and steric profile. This substitution pattern is less common in extensively studied arylpiperazines compared to ortho- or para-substituted analogues, but it offers a unique template for exploring receptor interactions.

| Compound | Aryl Substituent | Target | Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| Analogue 1 | 3-Chlorophenyl | DAT | 6.47 | nih.gov |

| Analogue 2 | 4-Chlorophenyl | DAT | 1.85 | nih.gov |

| Analogue 3 | 2-Methoxyphenyl | 5-HT1A | 0.6 | nih.gov |

| Analogue 4 | 2,3-Dichlorophenyl | D3 | ~1 | nih.gov |

| Analogue 5 | 2-Methoxyphenyl | α1-adrenoceptor | 2.4 | ingentaconnect.com |

Conformational Flexibility and Receptor Interactions of the Piperazine Moiety

The piperazine ring is not a static entity; it exists predominantly in a chair conformation. This conformational flexibility is crucial for its ability to orient substituents correctly for optimal receptor binding. nih.gov For 1-arylpiperazines, the aryl group generally prefers an equatorial position to minimize steric hindrance. The protonated nitrogen atom (typically the N4 nitrogen in long-chain derivatives) is a key pharmacophoric feature, forming a critical ionic bond with an acidic residue, such as an aspartate, in the binding pocket of many aminergic GPCRs. acs.org

Impact of Linker Structures in Multivalent Ligand Design

The piperazine moiety is frequently used as a component of the linker in the design of bivalent or heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). nih.gov In this context, the piperazine ring can impart a degree of rigidity to the linker, which can be advantageous for achieving a productive ternary complex (Target-PROTAC-E3 Ligase). researchgate.net The length and composition of the linker are critical factors that influence the efficacy of the resulting molecule. researchgate.net

Furthermore, the basic nature of the piperazine ring can be exploited to enhance the aqueous solubility of the entire molecule, a desirable property for drug candidates. nih.gov However, the pKa of the piperazine nitrogen is strongly influenced by adjacent chemical groups. For example, attaching the piperazine via an amide bond can lower its pKa, potentially reducing its protonation state at physiological pH and thus its contribution to solubility. researchgate.net Studies have shown that separating a carbonyl group from the basic nitrogen by at least four methylene units can mitigate this detrimental effect on pKa. researchgate.net The piperazine moiety, when incorporated into linkers, can also improve metabolic stability by preventing N-dealkylation reactions. nih.gov

Stereochemical Considerations in the Design of Analogues

While this compound itself is an achiral molecule, the introduction of stereocenters into its analogues can lead to significant differences in biological activity, selectivity, and pharmacokinetic profiles. Chirality can be introduced by adding substituents to the carbon atoms of the piperazine ring. mdpi.com

Research has shown that approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions, leaving a large chemical space unexplored for C-substituted analogues. mdpi.com The synthesis of chiral, non-racemic piperazine derivatives allows for the investigation of enantioselectivity at target receptors. For example, studies on dermorphin analogues incorporating chiral piperazine derivatives revealed that the stereochemistry was important for their opiate activities. isca.me In another study, enantiomerically pure (piperazin-2-yl)methanol derivatives were synthesized, with the p-methoxybenzyl substituted compound showing high affinity (Ki = 12.4 nM) for the σ1-receptor. researchgate.net The development of enantioselective D3 receptor antagonists has been achieved by modifying the arylpiperazine scaffold, highlighting that a binding region on the receptor may play a role in enantioselectivity. nih.gov These findings underscore the importance of stereochemistry in designing more selective and potent analogues.

Strategies for Optimizing Developability through Structural Modifications (e.g., aqueous solubility enhancement, metabolic stability)

Optimizing the developability of a lead compound involves modifying its structure to improve key drug-like properties, such as aqueous solubility and metabolic stability, without compromising its desired biological activity.

Aqueous Solubility Enhancement: Poor aqueous solubility is a major challenge in drug development. For basic compounds like arylpiperazines, salt formation is a common and effective strategy to improve solubility. globalresearchonline.net Other techniques include co-crystallization, particle size reduction (micronization or nanosuspension), and the formation of amorphous solid dispersions. nih.govnih.gov The piperazine moiety itself is often incorporated into larger molecules to improve their physicochemical properties, including solubility. mdpi.com

Metabolic Stability Enhancement: Arylpiperazines can be susceptible to metabolic degradation, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes. For this compound, two likely metabolic "soft spots" are the methoxy group and the aromatic ring. The methoxy group is prone to O-demethylation, a common metabolic pathway for aryl methyl ethers often catalyzed by CYP2D6. nih.gov The aromatic ring can undergo hydroxylation.

Strategies to improve metabolic stability include:

Blocking Metabolic Hotspots: Introducing a metabolically robust group, such as fluorine, at or near a site of metabolism can prevent oxidation. For example, deactivating an aromatic ring with an electron-withdrawing group can make it more resistant to CYP-mediated oxidation. pressbooks.pub

Bioisosteric Replacement: A key strategy is to replace a metabolically labile group with a bioisostere—a different group with similar steric and electronic properties that is more stable. cambridgemedchemconsulting.comspirochem.com For the methoxy group in the target compound, potential bioisosteric replacements could include a fluorine atom, a difluoromethoxy group (-OCF2H), or a small alkyl group. cambridgemedchemconsulting.com Such replacements aim to retain the desired biological activity while improving the metabolic profile. researchgate.netpatsnap.com

| Property to Optimize | Strategy | Example/Rationale | Reference |

|---|---|---|---|

| Aqueous Solubility | Salt Formation | Reacting the basic piperazine nitrogen with a pharmaceutically acceptable acid to form a more soluble salt. | globalresearchonline.net |

| Particle Size Reduction | Micronization or nanosuspension increases the surface area-to-volume ratio, enhancing dissolution rate. | nih.gov | |

| Solid Dispersion | Dispersing the drug in a hydrophilic carrier matrix at a molecular level to improve wetting and dissolution. | nih.gov | |

| Metabolic Stability | Blocking Metabolism | Introducing electron-withdrawing groups (e.g., fluorine) to the aromatic ring to decrease susceptibility to CYP-mediated oxidation. | pressbooks.pub |

| Bioisosteric Replacement | Replacing a metabolically labile group (e.g., -OCH3) with a more stable isostere (e.g., -F, -OCF2H) to prevent metabolic cleavage while retaining activity. | cambridgemedchemconsulting.comspirochem.com |

Receptor Binding Profiles and Pharmacological Mechanisms of 1 3 Chloro 5 Methoxyphenyl Piperazine and Analogous Compounds

Dopaminergic Receptor Interactions

The interaction of arylpiperazine compounds with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, is a key determinant of their potential antipsychotic and neurological effects. The substitution pattern on the phenyl ring of the piperazine (B1678402) moiety plays a crucial role in modulating the affinity and selectivity for these receptors.

Research into analogues of 1-(3-chloro-5-methoxyphenyl)piperazine, such as those with ethyl and methoxy (B1213986) substitutions on the phenyl ring, provides valuable information on dopamine D3 receptor interactions. For instance, a series based on 1-(3-chloro-5-ethyl-2-methoxyphenyl)piperazine has been investigated for its D3 receptor affinity. smolecule.com One compound in this series demonstrated a high affinity for the D3 receptor, with a Ki value of 6.84 nM. smolecule.com

The selectivity of these compounds for the D3 receptor over the D2 receptor is a critical parameter. For example, an indole-containing analogue within the 1-(3-chloro-5-ethyl-2-methoxyphenyl)piperazine series exhibited a D2R/D3R selectivity ratio of 82. smolecule.com Another related compound, which features a 2,3-dichlorophenylpiperazine moiety, showed subnanomolar affinity for the D3 receptor and a high selectivity of over 400-fold for D3 versus D2 receptors. smolecule.comnih.gov These findings suggest that the chloro and methoxy substitutions on the phenyl ring of the piperazine are significant for achieving high D3 receptor affinity and selectivity.

| Compound Analogue | D3 Receptor Affinity (Ki, nM) | D2/D3 Selectivity Ratio | Reference |

|---|---|---|---|

| 1-(3-chloro-5-ethyl-2-methoxyphenyl)piperazine analogue | 6.84 | - | smolecule.com |

| Indole analogue of 1-(3-chloro-5-ethyl-2-methoxyphenyl)piperazine | - | 82 | smolecule.com |

| 2,3-dichlorophenylpiperazine analogue | <1 | >400 | smolecule.comnih.gov |

The binding affinity of arylpiperazine derivatives at the D2 receptor is a crucial aspect of their pharmacological profile, particularly in the context of potential antipsychotic activity. Studies on analogues provide insight into how structural modifications influence D2 receptor interactions. For example, the replacement of a 2-methoxyphenyl group with a 2,3-dichlorophenyl group in a series of compounds led to a significant increase in D2 receptor affinity. nih.gov

In a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the 2,3-dichlorophenylpiperazine analogue displayed the highest affinity for the D3 receptor, while also showing significant, albeit lower, affinity for the D2 receptor. nih.gov Specifically, this compound had a Ki value of less than 10 nM at D3 receptors and exhibited a D2R/D3R selectivity ratio of 56-fold. nih.gov Another analogue with a 2-methoxyphenyl substitution showed a nearly 10-fold higher affinity for the D2 receptor compared to the unsubstituted phenylpiperazine compound, which resulted in reduced D2R/D3R selectivity. nih.gov

| Compound Analogue | D2 Receptor Affinity (Ki, nM) | Reference |

|---|---|---|

| 2,3-dichlorophenylpiperazine analogue | - (Selectivity Ratio D2/D3 = 56) | nih.gov |

| 2-methoxyphenylpiperazine analogue | - (Nearly 10-fold higher affinity than unsubstituted phenylpiperazine) | nih.gov |

Serotonin (B10506) Receptor (5-HT) Ligand Properties

The serotonergic system is another primary target for arylpiperazine compounds. Their interactions with various 5-HT receptor subtypes, including 5-HT1A, 5-HT2C, and 5-HT7, are critical to their potential therapeutic effects in psychiatric disorders.

| Compound Analogue | 5-HT1A Receptor Affinity (Ki, nM) | Reference |

|---|---|---|

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 0.6 | researchgate.net |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 0.4 | researchgate.net |

The activity of arylpiperazines at the 5-HT2C receptor is another important aspect of their pharmacology. The closely related compound, 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), is a known 5-HT2C/2B receptor agonist. This suggests that this compound is also likely to exhibit agonist activity at the 5-HT2C receptor, a property that can influence various physiological and behavioral processes. The agonism at 5-HT2C receptors by compounds like m-CPP has been linked to effects such as hyperglycemia in animal models.

The 5-HT7 receptor has emerged as a significant target for the development of new psychotropic agents. Arylpiperazine derivatives have been explored for their affinity to this receptor. While direct binding data for this compound is scarce, research on analogous compounds provides valuable insights. For example, a series of 1-arylpiperazine derivatives showed that the nature of the aryl group is crucial for 5-HT7 receptor affinity. A compound with a 2-methoxyphenyl group linked to the piperazine ring demonstrated significant affinity for the 5-HT7 receptor, suggesting that the methoxy substitution is favorable for this interaction.

Modulation of Other Neurotransmitter Systems

The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). nih.govwikipedia.org It functions as both a presynaptic autoreceptor, controlling the synthesis and release of histamine, and as a heteroreceptor, modulating the release of other key neurotransmitters like acetylcholine, dopamine, and serotonin. nih.govnih.gov Antagonism of the H3R enhances the release of these neurotransmitters, making H3R antagonists a subject of research for treating various CNS disorders, including Alzheimer's disease, ADHD, and schizophrenia. wikipedia.orgnih.gov

The piperazine ring is a common structural element in compounds designed as H3R ligands. acs.orgunisi.it However, the nature of the basic core (piperazine vs. piperidine) can be a critical determinant for dual activity at both H3 and sigma-1 receptors. nih.gov For instance, in some series of compounds, replacing a piperidine (B6355638) ring with a piperazine did not significantly alter affinity for the H3 receptor, but it could dramatically reduce affinity for the sigma-1 receptor. nih.gov In one study of piperazine derivatives, extending the length of an alkyl chain linker was found to decrease the affinity for the H3 receptor. unisi.it While many H3R antagonists are in development, with some undergoing clinical trials, the specific activity of this compound at this receptor is not extensively documented in publicly available research. youtube.comyoutube.com

The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum. nih.gov It is involved in the modulation of various neurotransmitter systems, including the glutamatergic and dopaminergic systems, by interacting with other proteins like NMDA receptors and opioid receptors. nih.govnih.gov Consequently, σ1R antagonists are being investigated for their potential in treating conditions such as pain and psychosis. nih.gov

Several studies have explored piperazine and piperidine derivatives as ligands for the σ1R, often in the context of developing dual-acting compounds that also target the H3R. nih.govacs.org The piperazine moiety is a structural feature in some compounds with high affinity for the σ1R. nih.gov Research has shown that for certain chemical scaffolds, the piperidine moiety is a critical structural element for high dual affinity at both H3 and σ1 receptors. nih.govunisi.it For example, a comparative study showed that a piperidine-containing compound had a σ1R affinity (Ki) of 3.64 nM, whereas its piperazine-containing counterpart had a much lower affinity of 1531 nM. nih.govunisi.it This highlights that subtle structural changes to the arylpiperazine core can significantly influence binding affinity at the sigma-1 receptor.

Arylpiperazines are a well-established class of molecules that exhibit affinity for α-adrenergic receptors (α-ARs), particularly the α1-adrenoceptor subtypes. nih.govbenthamdirect.com These receptors are involved in various physiological processes, and their antagonists are used in the treatment of conditions like hypertension and benign prostatic hyperplasia. nih.govnih.gov

Numerous studies have focused on the structure-activity relationships of arylpiperazine derivatives to understand the molecular requirements for α1-AR affinity. nih.govbenthamdirect.comnih.gov Research on a series of 1,4-substituted piperazine derivatives found that compounds with a 1-(o-methoxyphenyl)piperazine moiety displayed high affinity for the α1-adrenoceptor, with some compounds showing Ki values in the low nanomolar range. researchgate.net For example, the compound 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride showed a Ki value of 2.4 nM for the α1-adrenoceptor and was over 142-fold more selective for α1 over α2 subtypes. researchgate.net This suggests that the substitution pattern on the phenyl ring of the arylpiperazine is a critical determinant of binding affinity and selectivity. While many antidepressants and antipsychotics possess high affinity for α1-adrenoceptors, the specific binding properties of this compound are not detailed in the surveyed literature. nih.gov

Non-Neurotransmitter Target Engagements

Beyond traditional neurotransmitter receptors, arylpiperazine-based compounds can engage with other important cellular targets, such as ion channels and metabotropic glutamate (B1630785) receptors, opening up additional avenues for therapeutic intervention.

Transient Receptor Potential Canonical 6 (TRPC6) channels are calcium-permeable cation channels that play a role in neuronal development, survival, and synaptic function. nih.govresearchgate.net Activation of TRPC6 channels is being explored as a potential strategy for neuroprotection and for treating synaptic deficits observed in conditions like Alzheimer's disease. researchgate.netnih.gov

Screening of chemical libraries has identified piperazine-derived compounds as activators of diacylglycerol (DAG)-activated TRPC channels, including TRPC3, TRPC6, and TRPC7. nih.govresearchgate.net One such activator, with a structure analogous to the subject of this article, is 4-(5-chloro-2-methylphenyl)piperazin-1-ylmethanone, known as PPZ1. nih.govresearchgate.net Both PPZ1 and a related compound, PPZ2, were found to activate these channels in a dose-dependent manner and induced neurite growth and neuroprotection in cultured neurons, effects that were abolished when TRPC channel function was inhibited. nih.gov These findings indicate that the piperazine scaffold is a key component for the activation of DAG-sensitive TRPC channels and suggest that such compounds could serve as a basis for developing novel neurotrophic agents. nih.gov

The metabotropic glutamate receptor 5 (mGluR5) is a Group I mGluR that, upon activation, modulates synaptic plasticity and neuronal excitability. frontiersin.org Positive allosteric modulators (PAMs) of mGluR5 have emerged as a promising therapeutic approach for treating disorders like schizophrenia by enhancing the receptor's response to the endogenous ligand, glutamate. frontiersin.orgnih.gov

Research has identified the N-aryl piperazine chemotype as a versatile scaffold for developing mGluR5 modulators. nih.govresearchgate.net Interestingly, this scaffold can function as a "molecular switch"; depending on the nature of the amide substituent on the piperazine, the resulting compound can act as either a negative allosteric modulator (antagonist) or a positive allosteric modulator (potentiator). nih.gov For example, one study described a series of N-aryl piperazines where a specific compound, 10e (VU0364289), was found to be a potent and specific mGluR5 PAM with an EC50 for potentiation of 1.6 μM, while showing no agonist activity on its own. nih.gov This demonstrates that the arylpiperazine core is a viable starting point for the development of mGluR5 potentiators. nih.gov

Enzyme Inhibition (e.g., COX-2, Phosphopantetheinyl Transferase)

The piperazine scaffold is a versatile component in medicinal chemistry, frequently incorporated into molecules designed to inhibit various enzymes. nih.gov The electronic and structural properties of the aryl group and other substituents on the piperazine ring play a crucial role in determining the potency and selectivity of these inhibitors.

Cyclooxygenase (COX) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov Selective COX-2 inhibitors are sought after as anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov

Arylpiperazine moieties have been incorporated into various scaffolds to develop selective COX-2 inhibitors. Research has shown that the arylpiperazine group can be a key pharmacophore in achieving potent and selective COX-2 inhibition. For instance, novel hybrid compounds bearing a 4-aryl-1-(1-oxoethyl)piperazine pharmacophore have demonstrated significant and selective COX-2 inhibition at low concentrations. nih.gov In some series of compounds, the introduction of an arylpiperazine pharmacophore has been shown to enhance anti-inflammatory properties. nih.gov

The following table details the COX-2 inhibitory activity of several arylpiperazine-containing compounds, illustrating the impact of structural modifications on potency.

| Compound ID | Structure | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |

| Compound 56 | Hybrid pyrrolo[3,4-d]pyridazinone with 4-aryl-1-(1-oxoethyl)piperazine | COX-2 | Not Specified | Significant |

| Compound 57 | Benzothiophene derivative | COX-2 | 0.33 | 48.8 |

| Compound 58 | Benzothiophene derivative | COX-2 | 0.31 | >183.8 |

| Compound 62 | Benzoxazole analog | COX-2 | 0.04 | 25.5 |

| Compound 6b | 1,2,3-Triazole and benzenesulfonamide (B165840) tethered to NSAID | COX-2 | 0.04 | 329 |

| Compound 6j | 1,2,3-Triazole and benzenesulfonamide tethered to NSAID | COX-2 | 0.04 | 312 |

| Celecoxib (Reference) | Standard selective COX-2 inhibitor | COX-2 | 0.05 | 294 |

IC₅₀ represents the half-maximal inhibitory concentration. A lower value indicates greater potency. The Selectivity Index (SI) is the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2; a higher value indicates greater selectivity for COX-2. Data sourced from multiple studies on analogous compounds. nih.govnih.gov

Phosphopantetheinyl transferases (PPTases) are essential enzymes in many bacteria, responsible for the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids and polyketides. nih.gov As such, they represent a promising target for the development of new antibacterial agents. nih.gov

Principles of Dual-Target Ligand Design and Polypharmacology

The traditional "one-drug, one-target" paradigm has been challenged by the complexity of many diseases, which often involve multiple biological pathways. nih.gov This has led to the rise of polypharmacology, an approach that involves designing single chemical entities, known as multi-target-directed ligands (MTDLs), that can modulate multiple targets simultaneously. nih.govfrontiersin.org This strategy can offer improved efficacy and a better side-effect profile compared to single-target drugs or combination therapies. nih.gov

The arylpiperazine scaffold is a prominent feature in many MTDLs, particularly for central nervous system (CNS) disorders. benthamscience.commdpi.com Its structural versatility allows for the incorporation of different pharmacophores, enabling the resulting molecule to interact with multiple receptors or enzymes. frontiersin.org For example, MTDLs have been designed to target both serotonin and dopamine receptors, which are implicated in conditions like schizophrenia and depression. mdpi.com

The design of dual-target ligands often involves a strategy of molecular hybridization, where pharmacophoric elements from two or more different bioactive compounds are combined into a single molecule. This approach aims to create a new chemical entity with a unique pharmacological profile, capable of interacting with multiple desired targets. The long-chain arylpiperazines are a classic example of a versatile scaffold used in this approach to develop drugs for various CNS disorders. mdpi.com

The development of dual inhibitors, such as those targeting both COX-2 and 5-lipoxygenase (5-LOX), is another application of these principles, aiming to provide safer anti-inflammatory drugs. mdpi.com By simultaneously inhibiting two key enzymes in the inflammatory cascade, these compounds can achieve a broader spectrum of anti-inflammatory activity with potentially reduced side effects.

Preclinical Biotransformation and Metabolic Investigations of 1 3 Chloro 5 Methoxyphenyl Piperazine and Analogues

In Vitro Metabolic Stability Assessment

The initial evaluation of a compound's metabolic liability is often conducted through in vitro assays that gauge its stability in the presence of drug-metabolizing enzymes. These assays are pivotal in predicting the in vivo intrinsic clearance of a compound. nih.gov

Microsomal stability assays are a standard in vitro method used to determine the metabolic stability of a compound. pharmafocusasia.comnuvisan.com These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism. pharmafocusasia.com The rate at which the parent compound is eliminated in the presence of microsomes and the necessary cofactor, NADPH, provides a measure of its intrinsic clearance. nuvisan.comnih.gov

For arylpiperazine derivatives, microsomal stability can vary significantly depending on the specific substitutions on the aromatic and piperazine (B1678402) rings. A study on a series of 30 arylpiperazine derivatives reported half-life values ranging from approximately 2.8 minutes to 9.3 minutes in human liver microsomes, highlighting the profound impact of structural modifications on metabolic stability. nih.govnih.gov For instance, the presence of a 2-pyrimidynyl ring in the pharmacophore was observed in the most metabolically stable compounds within that series. nih.gov Another study on piperazin-1-ylpyridazines demonstrated that strategic structural modifications could improve microsomal half-life by over 50-fold, from approximately 3 minutes to over 100 minutes in human liver microsomes (HLM). nih.gov While specific data for 1-(3-chloro-5-methoxyphenyl)piperazine is not publicly available, these findings with analogues underscore the importance of its specific substitution pattern—a chloro and a methoxy (B1213986) group on the phenyl ring—in determining its metabolic fate.

Table 1: Representative Microsomal Stability of Arylpiperazine Analogues

| Compound/Analogue Class | Half-life (t½) in HLM | Key Structural Features | Reference |

|---|---|---|---|

| Arylpiperazine derivatives | 2.8 - 9.3 min | Varied substitutions | nih.govnih.gov |

| Piperazin-1-ylpyridazine (initial) | ~3 min | Unoptimized structure | nih.gov |

| Piperazin-1-ylpyridazine (optimized) | >100 min | Strategic modifications | nih.gov |

This table presents data for analogue compounds to infer the potential metabolic stability of this compound.

Identification and Characterization of Metabolites

Identifying the metabolites of a parent compound is essential for a comprehensive understanding of its biotransformation. This process typically involves incubating the compound with liver microsomes or other metabolically active systems and analyzing the resulting mixture using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govrsc.org For arylpiperazine derivatives, several common metabolic transformations have been identified through such studies. nih.govresearchgate.net The analysis of fragmentation patterns in mass spectrometry helps in the structural elucidation of these metabolites. nih.gov

Elucidation of Metabolic Pathways and Transformations

The biotransformation of arylpiperazine compounds generally proceeds through several key pathways, primarily mediated by CYP enzymes. The specific metabolites formed are a direct result of these enzymatic reactions.

Aromatic hydroxylation is a common metabolic pathway for many compounds containing phenyl groups. nih.gov This reaction involves the introduction of a hydroxyl group onto the aromatic ring, a process typically catalyzed by CYP enzymes. nih.gov For arylpiperazine derivatives, the position of hydroxylation can be influenced by the existing substituents on the ring. In the case of this compound, the presence of both a chloro and a methoxy group would direct hydroxylation to the available positions on the phenyl ring. Studies on the related compound 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have shown that aromatic hydroxylation is a major metabolic route, with CYP2D6 being a key enzyme involved. nih.gov

N-dealkylation is another significant metabolic pathway for compounds containing a piperazine ring. This process involves the removal of an alkyl group attached to one of the nitrogen atoms of the piperazine ring. The metabolism of various arylpiperazine drugs has been shown to involve the N-dealkylation of the piperazine moiety. nih.gov This transformation can lead to the formation of the corresponding piperazine derivative, which may itself be pharmacologically active. nih.gov For this compound, which is a secondary amine at the N4 position of the piperazine, further metabolism could involve modifications to this position if it were substituted.

The presence of a methoxy group on the phenyl ring of this compound makes it a likely substrate for O-demethylation. This reaction, catalyzed by CYP enzymes, involves the removal of the methyl group to form a hydroxylated metabolite. nih.govmdpi.com Studies on the designer drug 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) have demonstrated that O-demethylation is the major metabolic pathway, leading to the formation of 1-(4-hydroxyphenyl)piperazine. nih.govresearchgate.netcapes.gov.br The enzyme primarily responsible for this transformation was identified as CYP2D6. nih.govresearchgate.net Given the structural similarity, it is highly probable that this compound also undergoes O-demethylation to yield 1-(3-chloro-5-hydroxyphenyl)piperazine.

Table 2: Predicted Metabolic Pathways for this compound Based on Analogue Data

| Metabolic Pathway | Predicted Metabolite | Key Enzymes (from analogues) | Reference |

|---|---|---|---|

| Aromatic Hydroxylation | Hydroxy-1-(3-chloro-5-methoxyphenyl)piperazine | CYP2D6 | nih.gov |

| N-Dealkylation | 1-(3-chloro-5-methoxyphenyl)amine (if N-substituted) | Not Applicable (secondary amine) | nih.gov |

| O-Demethylation | 1-(3-chloro-5-hydroxyphenyl)piperazine | CYP2D6 | nih.govresearchgate.net |

This table outlines the likely metabolic transformations based on studies of structurally similar compounds.

Role of Specific Cytochrome P450 Enzymes in Metabolism

The initial and often rate-limiting step in the metabolism of many drugs is Phase I oxidation, which is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.comnih.gov The specific CYP isozymes involved in the metabolism of a compound are critical determinants of its pharmacokinetic variability and potential for drug-drug interactions.

While direct studies on this compound are not available, extensive research on its analogues provides strong indications of the CYP enzymes likely involved in its biotransformation. The antidepressant drug trazodone, which is metabolized to mCPP, is a substrate for CYP3A4. nih.gov In vitro studies have demonstrated that CYP3A4 is the major isozyme responsible for the formation of mCPP from trazodone. nih.gov This strongly suggests that CYP3A4 plays a significant role in the metabolism of phenylpiperazine derivatives.

In addition to CYP3A4, other CYP isozymes have been implicated in the metabolism of piperazine-based compounds. In vitro studies with human liver microsomes have shown that the metabolism of various piperazine analogues, including benzylpiperazine and trifluoromethylphenylpiperazine, involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net Furthermore, these piperazine derivatives have been observed to inhibit several CYP isozymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9, indicating a broad interaction with the P450 system. researchgate.net The CYP2D6 enzyme, in particular, is known to be highly polymorphic, which can lead to significant inter-individual differences in drug metabolism. nih.govnih.govyoutube.com

The metabolism of aripiprazole, another arylpiperazine derivative, is primarily mediated by CYP2D6 and CYP3A4. nih.gov Given the structural similarities, it is highly probable that the metabolism of this compound is also mediated by a combination of these key CYP enzymes.

Table 2: Cytochrome P450 Enzymes Implicated in the Metabolism of Arylpiperazine Analogues

| CYP Isozyme | Role in Metabolism of Analogues | Reference |

| CYP3A4 | Major enzyme in the formation of mCPP from trazodone. Involved in the metabolism of various piperazine derivatives. | researchgate.netnih.gov |

| CYP2D6 | Involved in the metabolism of benzylpiperazine, trifluoromethylphenylpiperazine, and aripiprazole. | researchgate.netnih.gov |

| CYP1A2 | Implicated in the metabolism of benzylpiperazine and trifluoromethylphenylpiperazine. | researchgate.net |

| CYP2C19 | Potentially inhibited by piperazine analogues. | researchgate.net |

| CYP2C9 | Potentially inhibited by piperazine analogues. | researchgate.net |

Computational Approaches in the Research and Design of 1 3 Chloro 5 Methoxyphenyl Piperazine Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is crucial for elucidating the binding modes of piperazine (B1678402) derivatives at their biological targets. For instance, in the design of new anticancer agents, docking studies on phenylpiperazine derivatives with targets like topoisomerase II (Topo II) have been instrumental. nih.gov These simulations reveal key interactions, such as the formation of hydrogen bonds with specific amino acid residues like aspartic acid, which are vital for the compound's inhibitory activity. nih.gov

Similarly, computational studies on piperazine-based compounds targeting sigma-1 (σ1) receptors have used docking to analyze binding poses. nih.gov These analyses can reveal how the ligand orients itself within the receptor's binding pocket, identifying which parts of the molecule, such as the phenylpiperazine tail, engage in primary hydrophobic interactions. nih.gov In the case of a curcumin (B1669340) derivative designed as a potential dengue virus protease inhibitor, docking scores were used to compare the binding affinity of the new compound to that of a known agent, panduratin (B12320070) A, demonstrating the derivative's promise. researchgate.net Such studies are foundational for structure-based drug design, where the goal is to optimize the ligand's fit and interactions with its target to enhance potency and selectivity. nih.gov

Table 1: Examples of Molecular Docking Applications for Piperazine Analogues

| Target Protein | Ligand Class | Key Findings from Docking | Reference(s) |

| Topoisomerase II | Phenylpiperazine derivatives of 1,2-benzothiazine | Formation of hydrogen bonds with Asp amino acid residues; ability to bind to the DNA minor groove. | nih.gov |

| Sigma-1 Receptor (S1R) | Benzylpiperazine derivatives | Identification of the piperidine (B6355638) nitrogen as the positive ionizable functionality and the 4-phenylpiperazine tail as a primary hydrophobic group. | nih.gov |

| DEN2 NS2B/NS3 Protease | Piperidin-4-one derivative | The designed compound showed a lower (better) docking score (-6.40 kcal/mol) compared to a reference compound (-5.18 kcal/mol). | researchgate.net |

| BRAF Mutants | 1,3,5-Triazine scaffolds | Identification of top-hit molecules with better binding and interaction activity than standard drugs across monomeric and dimeric forms of the kinase. | nih.gov |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. This "chemical space navigator" is then used in virtual screening to rapidly search large databases of compounds for novel molecules that match the pharmacophore model. mdpi.com

This approach is highly effective for discovering new hits. For example, a 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore model can be generated from a set of active compounds and their biological activity data. mdpi.com In one study focused on designing inhibitors for Plasmodium falciparum, a pharmacophore model was used to screen a virtual library of over 33,000 analogues. This process identified 219 hits that mapped to the key pharmacophoric features, which were then subjected to further computational analysis. mdpi.com Similarly, virtual screening was employed to identify new 1,3,5-triazine-based inhibitors for various forms of the BRAF cancer-related protein, successfully identifying molecules with superior predicted binding over known standard drugs. nih.gov This combination of pharmacophore modeling and virtual screening significantly narrows the field of potential candidates, allowing researchers to focus laboratory efforts on the most promising molecules.

In Silico Prediction of Drug-Likeness and Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes

A compound's efficacy is determined not only by its binding affinity but also by its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net Failures in clinical trials are often due to poor ADME properties. In silico ADME prediction tools are therefore indispensable in modern drug design for filtering out compounds that are unlikely to be successful in vivo. researchgate.netmdpi.com

Various computational models and web-based platforms like SwissADME and admetSAR are used to predict these properties. mdpi.commdpi.com Key parameters evaluated include adherence to Lipinski's rule of five (which assesses oral bioavailability), aqueous solubility, blood-brain barrier (BBB) penetration, and potential for inhibition of crucial metabolic enzymes like the cytochrome P450 (CYP) family. mdpi.commdpi.com For example, in a study designing novel mTORC1 inhibitors, an in silico ADME analysis was critical for selecting five promising candidates from a larger set of compounds that all had high predicted potency. mdpi.com The analysis showed these five compounds had high absorption potential and adhered to key drug-likeness rules, suggesting good oral bioavailability. mdpi.com Toxicity prediction is another critical component, with tools like ProTox-II used to estimate parameters such as the median lethal dose (LD50). mdpi.com

Table 2: Key In Silico ADME/Tox Parameters and Their Significance

| Parameter | Significance | Example Finding for Piperazine Analogues | Reference(s) |

| Lipinski's Rule of Five | Predicts drug-likeness and oral bioavailability. | Five selected mTORC1 inhibitor candidates followed all drug-likeness rules. | mdpi.com |

| Bioavailability Score | Estimates the probability of a compound having good oral bioavailability. | Adamantane-linked triazoles had a predicted probability of 55% to be orally bioavailable. | mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Predicts if a compound can cross into the central nervous system. | Certain adamantane (B196018) derivatives were predicted to cross the BBB. | mdpi.com |

| CYP450 Enzyme Inhibition | Predicts potential for drug-drug interactions via inhibition of metabolic enzymes. | Adamantane-linked compounds were predicted to inhibit CYP3A4 and CYP2C9. | mdpi.com |

| Aqueous Solubility (Log S) | Affects absorption and formulation. | Log S was identified as a significant descriptor in a QSAR model for mTORC1 inhibitors. | mdpi.com |

| Toxicity Class / LD50 | Predicts acute toxicity. | Adamantane-linked compounds were predicted to be in oral toxicity class IV. | mdpi.com |

Quantum Chemical Calculations for Advanced Molecular Characterization

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, stability, and reactivity. itu.edu.tr These methods are used to calculate a wide range of molecular properties that are not accessible through simpler molecular mechanics models.

For piperazine derivatives, DFT has been applied to determine optimized molecular geometries, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. itu.edu.tr These parameters are crucial; for instance, the HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. itu.edu.tr Furthermore, quantum calculations can determine electronic and energetic parameters, such as the electrophilicity index, which can be correlated with biological activity in QSAR models. mdpi.com In one study, DFT calculations at the B3LYP/6-31G+(d,p) level were used to calculate molecular descriptors for a series of piperazine derivatives, which were then used to build a robust QSAR model for predicting their inhibitory activity against mTORC1. mdpi.com These advanced characterizations provide fundamental insights that guide the design of molecules with desired electronic and structural properties.

Computational Strategies for Rational Drug Design of Novel Piperazine Derivatives

Rational drug design integrates the computational strategies discussed above into a cohesive workflow to create novel molecules with improved therapeutic potential. researchgate.net The process often begins by analyzing a known active molecule or a ligand-receptor complex to identify key structural features. researchgate.net For example, the design of novel arylpiperazines as 5-HT1A receptor ligands was guided by dissecting the structure of the approved drug aripiprazole, recognizing that the phenylpiperazine moiety plays a key role in binding. researchgate.net

This knowledge is then used to design new analogues. In the development of potential anticancer agents, researchers have rationally introduced substituted phenylpiperazine moieties into a 1,2-benzothiazine scaffold. nih.gov The choice of substituents, such as chlorine atoms on the phenyl ring, was guided by the need to enhance cytotoxic activity, a hypothesis that can be tested and refined using molecular docking and QSAR studies. nih.gov This iterative cycle of design, computational evaluation (docking, ADME prediction), and subsequent optimization allows for the efficient exploration of chemical space. It helps prioritize which novel piperazine derivatives are most likely to succeed, saving significant time and resources in the drug discovery pipeline. nih.govnih.gov

Analytical Methodologies for the Academic Research of 1 3 Chloro 5 Methoxyphenyl Piperazine

Chromatographic Techniques for Compound Characterization and Quantification

Chromatography is fundamental to the analysis of 1-(3-Chloro-5-methoxyphenyl)piperazine, enabling its separation from complex mixtures for subsequent identification and quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their hyphenation with mass spectrometry (MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Diode-Array Detection (DAD) is a robust and widely accessible method for the quantification of phenylpiperazine derivatives. The chromophore of the 3-chloro-5-methoxyphenyl group allows for sensitive detection by UV. While piperazine (B1678402) itself lacks significant UV absorbance, the substituted phenyl ring in the target compound makes it suitable for this technique. researchgate.net

Research on similar compounds, such as other 5-HT3 receptor antagonists, has established validated HPLC methods that can be adapted for this compound. nih.gov A typical method involves a reverse-phase C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as potassium dihydrogen phosphate, at a specific pH. nih.govsielc.com The method's accuracy is often confirmed by comparing results with an external standard method. nih.gov The use of a DAD allows for the acquisition of the full UV spectrum of the analyte peak, which aids in peak purity assessment and compound identification by comparing the spectrum to that of a reference standard. nih.gov

Table 1: Illustrative HPLC-UV/DAD Parameters for Phenylpiperazine Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm × 4.6 mm, 5.0 µm) nih.gov |

| Mobile Phase | Acetonitrile: 0.05 M KH₂PO₄ (pH 4.0) (25:75 v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.govjocpr.com |

| Detection | DAD, Wavelength set based on UV maxima (e.g., 280-310 nm) nih.govjocpr.com |

| Column Temp. | 35 °C jocpr.com |

| Injection Vol. | 10 µL jocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the qualitative analysis of this compound and its potential metabolites, particularly in biological samples. scholars.directnih.gov GC-MS combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. scholars.direct For piperazine derivatives, a capillary column such as a DB-5ms is commonly employed. scholars.direct

The analysis involves injecting the sample, often after extraction and derivatization, into the GC system where it is vaporized. The compounds are then separated based on their boiling points and interaction with the stationary phase before entering the mass spectrometer. scholars.direct The mass spectrometer ionizes the molecules, typically using Electron Ionization (EI), which causes predictable fragmentation. The resulting mass spectrum, a fingerprint of the molecule, can be compared against spectral libraries for identification. chromatographyonline.com This technique is highly effective for identifying the parent compound and for the structural analysis of metabolites formed through processes like demethylation or hydroxylation.

Table 2: Typical GC-MS Operating Conditions for Piperazine Derivative Analysis

| Parameter | Condition |

|---|---|

| GC System | Agilent 6890N or equivalent scholars.direct |

| Column | DB-5ms (30 m × 0.25 mm × 0.25 µm) scholars.direct |

| Injection Mode | Splitless scholars.direct |

| Injector Temp. | 250 °C scholars.direct |

| Oven Program | Initial temperature, followed by a ramp to a final temperature. |

| MS Detector | Mass Selective Detector (e.g., Agilent 5975) scholars.direct |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan for qualitative analysis nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a state-of-the-art technique offering exceptional sensitivity and selectivity for both the quantification and structural elucidation of this compound. gassnova.noresearchgate.net This method is particularly useful for analyzing complex matrices like plasma or urine. nih.govresearchgate.net The initial LC separation, often using a reverse-phase column, isolates the target compound from matrix components. researchgate.net

The analyte then enters the mass spectrometer, where it is typically ionized using a soft ionization technique like Electrospray Ionization (ESI). nih.gov In a tandem MS setup (e.g., a triple quadrupole or Q-TOF), a specific precursor ion corresponding to the protonated molecule [M+H]⁺ is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for very low limits of detection (LOD), often in the low ng/mL range. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and is invaluable for confirming its identity and for the structural elucidation of unknown metabolites. nih.gov

Advanced Spectroscopic Methods for Structural Elucidation

To unambiguously determine the chemical structure of this compound, especially in the context of chemical synthesis and characterization, advanced spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide detailed information about the carbon-hydrogen framework of this compound. mdpi.com

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons on the phenyl ring, the methoxy (B1213986) group protons, and the protons on the piperazine ring. mdpi.com The chemical shifts (δ) and coupling constants (J) of the aromatic protons are diagnostic for the 1,3,5-substitution pattern. The piperazine ring protons typically appear as multiplets in the aliphatic region of the spectrum. nih.govmdpi.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. researchgate.net Characteristic signals would be observed for the aromatic carbons (with the carbon attached to the chlorine and methoxy group having distinct chemical shifts), the methoxy carbon, and the two different types of carbons in the piperazine ring (those adjacent to the nitrogen attached to the phenyl ring and those adjacent to the NH group). nih.govchemicalbook.com

Table 3: Predicted NMR Chemical Shift Regions for this compound

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 100 - 130 |

| Aromatic C-Cl | - | 130 - 140 |

| Aromatic C-O | - | 155 - 165 |

| Aromatic C-N | - | 145 - 155 |

| Piperazine CH₂ (Ar-N-CH₂) | 3.1 - 3.4 | 48 - 52 |

| Piperazine CH₂ (HN-CH₂) | 2.9 - 3.2 | 44 - 47 |

| Methoxy (-OCH₃) | 3.7 - 3.9 | 55 - 57 |

Note: These are approximate chemical shift ranges based on analogous structures. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within 5 parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of the elemental composition of this compound. rsc.orgnih.gov

When analyzing a sample, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can distinguish between ions with very similar nominal masses. nih.govnih.gov For this compound (C₁₁H₁₅ClN₂O), HRMS can confirm this exact formula by matching the experimentally measured accurate mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass. The characteristic isotopic pattern resulting from the presence of a chlorine atom (³⁵Cl/³⁷Cl) provides further definitive evidence for the compound's identity. nih.gov HRMS is a critical tool for confirming the structure of newly synthesized compounds and for identifying unknown analytes in complex samples. mdpi.comnih.gov

X-ray Crystallography for Molecular Structure Determination

In a typical X-ray crystallography experiment, a single crystal of the target compound is grown. For the analogue, 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, crystals were obtained by the slow evaporation of a methanolic solution containing equimolar amounts of 1-(2-methoxyphenyl)piperazine (B120316) and 3,5-dinitrosalicylic acid. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Detailed research findings from such a study are typically presented in comprehensive tables, including crystal data and structure refinement parameters, as well as selected bond lengths and angles.

Interactive Data Tables

Below are illustrative data tables based on the published findings for the analogue compound, 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate. nih.gov

Crystal Data and Structure Refinement for 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate

| Parameter | Value |

| Empirical Formula | C₁₁H₁₇N₂O⁺·C₇H₃N₂O₇⁻ |

| Formula Weight (Mr) | 420.38 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.3729 (6) |

| b (Å) | 9.8732 (8) |

| c (Å) | 13.5644 (12) |

| α (°) | 83.185 (3) |

| β (°) | 86.837 (3) |

| γ (°) | 73.193 (3) |

| Volume (ų) | 932.96 (14) |

| Z | 2 |

| Density (calculated) (Mg m⁻³) | 1.453 |

This table illustrates the type of crystallographic data obtained from a single-crystal X-ray diffraction study.

Puckering Parameters for the Piperazine Ring in 4-(2-methoxyphenyl)piperazin-1-ium

| Parameter | Value |

| Q (Å) | 0.582 (3) |

| θ (°) | 176.3 (3) |

| φ (°) | 338 (4) |

These parameters quantitatively describe the chair conformation of the piperazine ring. nih.gov

Should a single crystal of this compound be successfully grown and analyzed, similar data tables would be generated, providing unequivocal proof of its molecular structure and conformation.

Preclinical Efficacy Studies of 1 3 Chloro 5 Methoxyphenyl Piperazine Analogues

In Vitro Biological Activity Assessments

Cell-Based Antiproliferative and Anticancer Activities

Derivatives of 1,3,5-triazine, a core scaffold often functionalized with piperazine (B1678402) moieties, have demonstrated notable antiproliferative and anticancer properties in various human cancer cell lines. Studies have shown that the introduction of specific substituents, such as electrophilic groups like chlorine, can enhance the cytotoxic effects of these compounds. mdpi.com For instance, certain 1,3,5-triazine derivatives have exhibited significant activity against colorectal cancer cell lines, including DLD-1, HCT-116, and HT-29. mdpi.com The mechanism of action for some of these compounds involves the inhibition of cancer cell proliferation and the induction of apoptosis. mdpi.com

One study on a series of nine morpholine-functionalized 1,3,5-triazine derivatives revealed potent cytotoxic activity against SW480 and SW620 colorectal cancer cells. mdpi.com Compound 11 from this series showed superior antiproliferative activity with an IC₅₀ value of 5.85 µM, which was more potent than the reference drug 5-fluorouracil. mdpi.com Another compound, 5 , also displayed promising activity against both cell lines. mdpi.com

Furthermore, hybrid molecules combining the 1,3,5-triazine core with other chemical entities have been investigated. For example, a series of s-triazine hydrazone derivatives showed potent antiproliferative activity against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with IC₅₀ values ranging from 0.97 to 19.51 µM. mdpi.com The compound 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholine was particularly effective, with IC₅₀ values of 1.0 µM and 0.98 µM in MCF-7 and HCT-116 cells, respectively. mdpi.com

In the context of breast cancer, other 1,3,5-triazine derivatives have shown promising results against MCF-7 and MDA-MB-231 cell lines, with IC₅₀ values in the micromolar to nanomolar range. researchgate.net The incorporation of piperazine, alongside other moieties, is a common strategy in the design of these potent anticancer agents. researchgate.net

Below is a table summarizing the in vitro anticancer activities of selected 1-(3-Chloro-5-methoxyphenyl)piperazine analogues and related derivatives.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Source |

| Compound 11 (morpholine-functionalized 1,3,5-triazine) | SW480 | 5.85 | mdpi.com |

| Compound 5 (morpholine-functionalized 1,3,5-triazine) | SW480, SW620 | Promising dual-line activity | mdpi.com |

| 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholine | MCF-7 | 1.0 | mdpi.com |

| 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholine | HCT-116 | 0.98 | mdpi.com |

| Piperidine (B6355638) and benzyl substituted s-triazine Schiff bases | HCT-116 | 3.64–5.60 | mdpi.com |

Antimicrobial and Antibacterial Activities

The piperazine scaffold is a key component in the development of new antimicrobial agents. Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens. A study focusing on new piperazine-based heterocyclic compounds demonstrated significant antimicrobial activity. researchgate.net For instance, N-aminoalkylated triazoles derived from 1-(4-fluorophenyl)piperazine showed excellent activity against test bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 1 µg/mL. researchgate.net

Another investigation into novel piperazine molecules revealed that out of 30 compounds, five exhibited antibacterial activity against six pathogenic bacteria, including both Gram-positive and Gram-negative strains such as Escherichia coli, Klebsiella pneumoniae, Shigella flexneri, and Methicillin-Resistant Staphylococcus aureus (MRSA). ijcmas.com The compound RL-308 was particularly effective against Shigella flexneri, S. aureus, and MRSA, with MIC values of 2 µg/mL, 4 µg/mL, and 16 µg/mL, respectively. ijcmas.com